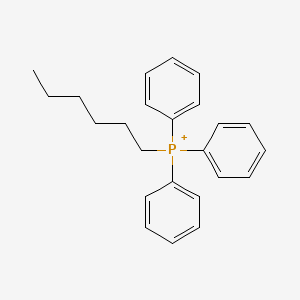![molecular formula C7H7N3S B8727664 7-Methylimidazo[1,2-a]pyrimidine-5-thiol CAS No. 112266-61-2](/img/structure/B8727664.png)
7-Methylimidazo[1,2-a]pyrimidine-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylimidazo[1,2-a]pyrimidine-5-thiol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
7-Methylimidazo[1,2-a]pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thione sulfur, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
7-Methylimidazo[1,2-a]pyrimidine-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a nitrogen atom in a different position.
Imidazo[1,2-a]pyrimidin-5-one: Contains a carbonyl group instead of a thione group.
Imidazo[1,5-a]pyrimidine: Different arrangement of nitrogen atoms in the ring system.
Uniqueness
7-Methylimidazo[1,2-a]pyrimidine-5-thiol is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for studying various chemical reactions and biological processes.
Propiedades
Número CAS |
112266-61-2 |
|---|---|
Fórmula molecular |
C7H7N3S |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
7-methyl-8H-imidazo[1,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9) |
Clave InChI |
MITCTBCJLPYDJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)N2C=CN=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8727583.png)
![1-(7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B8727595.png)
![5-[4-(2-Hydroxyethyl)-1-piperazinyl]-N-methyl-2-nitrobenzamide](/img/structure/B8727598.png)

![7-[(2-bromoallyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B8727606.png)

![{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}acetic acid](/img/structure/B8727612.png)

![3-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B8727618.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8727636.png)



